molecular formula C11H17NO B13314569 4-(1-Aminobutyl)-2-methylphenol

4-(1-Aminobutyl)-2-methylphenol

Cat. No.: B13314569
M. Wt: 179.26 g/mol
InChI Key: WVHBIDIXBKKIMX-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-methylphenol: is an organic compound characterized by the presence of an aminobutyl group attached to a methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminobutyl)-2-methylphenol typically involves the alkylation of 2-methylphenol with 1-aminobutane. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemistry: 4-(1-Aminobutyl)-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 4-(1-Aminobutyl)-2-fluorophenol
  • 4-(1-Aminobutyl)-2-chlorophenol
  • 4-(1-Aminobutyl)-2-bromophenol

Comparison: 4-(1-Aminobutyl)-2-methylphenol is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its halogenated analogs, the methyl group provides different steric and electronic properties, potentially leading to distinct biological and chemical behaviors.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminobutyl)-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3

InChI Key

WVHBIDIXBKKIMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)C)N

Origin of Product

United States

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